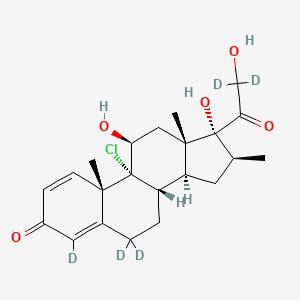![molecular formula C18H28INO3 B563905 N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide CAS No. 1177195-52-6](/img/structure/B563905.png)
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide
Übersicht
Beschreibung
“N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide” is a potent capsaicin/TRPV1 antagonist . It has a molecular formula of C18H28INO3 and a formula weight of 433.3 .
Molecular Structure Analysis
The molecular structure of “N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methyl-nonanamide” includes a hydroxy group, an iodo group, a methoxy group, and a nonanamide group attached to a benzene ring .Physical And Chemical Properties Analysis
This compound is a crystalline solid with a purity of ≥98%. It is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Contaminant Identification
- A study investigated the synthesis of related compounds and identified contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method, highlighting the importance of understanding the synthesis process and potential impurities in related chemical compounds (Błachut, Wojtasiewicz, & Czarnocki, 2002).
Metabolic Studies
- Research on the metabolic conversion of the 3:4-dihydroxyphenyl group into the 4-hydroxy-3-methoxyphenyl grouping provides insights into the metabolism of related compounds and their derivatives (Smith & Bennett, 1958).
Development of Imaging Agents
- A study on the synthesis of novel fluorinated derivatives of MMP inhibitors, based on the structure of related compounds, aimed to develop tools for the molecular imaging of activated MMPs with PET (Wagner et al., 2007).
Chemopreventive Potential
- An investigation into the effects of N-(4-hydroxyphenyl)retinamide (4-HPR) on the development of new mammary tumors after the surgical removal of the first palpable tumor in rats suggests potential chemopreventive applications of related compounds (Moon et al., 1989).
Drug Detection and Analysis
- The determination of a related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine, highlights the significance of analytical methods in detecting and understanding the pharmacokinetics of related substances (Poklis et al., 2014).
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-16(22)20-12-14-10-11-15(21)18(23-3)17(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTXXMZFQBWCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC(=O)NCC1=C(C(=C(C=C1)O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-hydroxy-2-iodo-3-methoxyphenyl)methyl]-8-methylnonanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















